Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
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Overview
Description
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is an organic compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . This compound is a thiophene derivative, characterized by the presence of an ethyl ester, acetyl, anilino, and methyl groups attached to a central thiophene ring . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The acetyl, anilino, and methyl groups are introduced through various substitution reactions. For instance, the acetyl group can be added via Friedel-Crafts acylation, while the anilino group can be introduced through nucleophilic substitution.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 4-acetyl-3-methyl-5-(phenylamino)thiophene-2-carboxylate: Similar structure but different substitution pattern.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
4-Acetyl-5-anilino-3-methyl-2-thiophenecarboxylic acid: Similar structure but without the ester group.
Properties
IUPAC Name |
ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLSUYJPIFPMSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377017 |
Source
|
Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393802-93-2 |
Source
|
Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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